Abieta-8,11,13-triene-12,15-diol
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Overview
Description
Abieta-8,11,13-triene-12,15-diol is a naturally occurring diterpenoid compound It belongs to the abietane class of diterpenoids, which are characterized by their tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Abieta-8,11,13-triene-12,15-diol can be synthesized through several methods. One common approach involves the extraction of natural sources, such as the cones of Larix kaempferi (Pinaceae), followed by purification processes . Another method includes the chemical synthesis from other abietane diterpenoids through a series of reactions involving oxidation and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, followed by chromatographic techniques to isolate and purify the compound. Advances in synthetic chemistry have also enabled the production of this compound through more efficient and scalable chemical synthesis routes .
Chemical Reactions Analysis
Types of Reactions
Abieta-8,11,13-triene-12,15-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and purity .
Major Products Formed
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound. These derivatives can exhibit different biological activities and are of interest for further research and development .
Scientific Research Applications
Abieta-8,11,13-triene-12,15-diol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Abieta-8,11,13-triene-12,15-diol involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and signaling pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Abieta-8,11,13-triene-12,15-diol include:
Dehydroabietic acid: Another abietane diterpenoid with similar biological activities.
Ferruginol: A phenolic abietane diterpenoid known for its antimicrobial and antiproliferative properties.
Callitrisic acid: An abietane diterpenoid with notable antioxidant activity.
Uniqueness
This compound stands out due to its specific combination of hydroxyl groups at the 12 and 15 positions, which confer unique reactivity and biological activity.
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18(2)9-6-10-20(5)14-12-16(21)15(19(3,4)22)11-13(14)7-8-17(18)20/h11-12,17,21-22H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCYTPYLLIAKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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